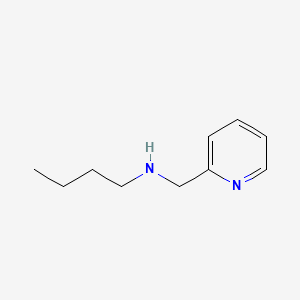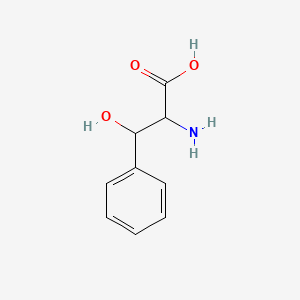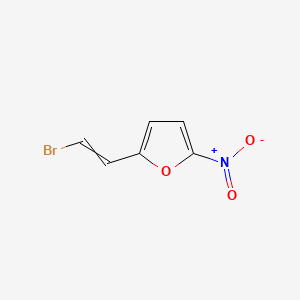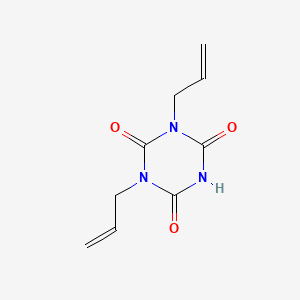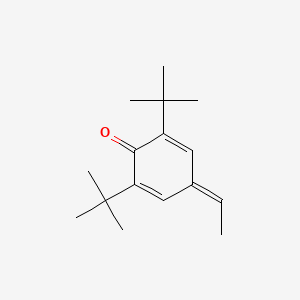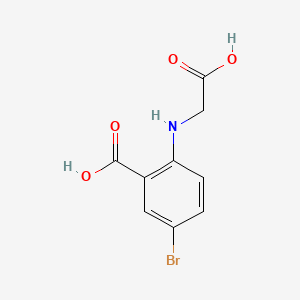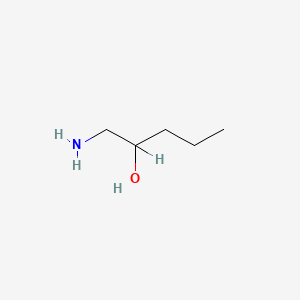
3,4,5-Trimethylpyridine
Descripción general
Descripción
3,4,5-Trimethylpyridine (TMP) is an organic compound that belongs to the class of compounds known as pyridines. It is a colorless liquid with a strong odor and a boiling point of about 145 °C. TMP is used as a solvent, a reactant in organic synthesis, and a reagent in the laboratory. It has a wide range of applications in the field of organic chemistry, and it is also used in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Synthesis and Gastric-Acid Inhibiting Compounds
3,4,5-Trimethylpyridine serves as a building block in the synthesis of compounds with gastric-acid inhibiting activity. A specific synthesis process involving condensation and reactions with phosphoryl chloride and methoxide ion leads to the production of 4-methoxy-2,3,5-trimethylpyridine, a compound significant in this domain (Mittelbach et al., 1988).
Optoelectronic Materials Synthesis
3,5-Dicyano-2,4,6-trimethylpyridine, synthesized via photoinduced aromatization, is a promising precursor for novel optoelectronic functional materials. This demonstrates its application in the field of material sciences and electronics (Tong Zhenhe, 2007).
Optimization of Synthesis Conditions
Research has focused on optimizing the reaction conditions for synthesizing 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone, underscoring its significance in chemical manufacturing (Urošević et al., 2022).
Vibrational Spectra Analysis
The vibrational spectra of various trimethylpyridines, including this compound, have been studied in detail. Such analyses are crucial in understanding the molecular structures and properties of these compounds (Green & Harrison, 1973).
Isotope Effects in NMR Shifts
Studies have shown significant isotope effects on lanthanide-induced shifts in nuclear magnetic resonance (NMR) due to the steric properties of methyl substituted pyridines, including 2,4,6-trimethylpyridine. This highlights its relevance in NMR spectroscopy and isotope research (Balaban et al., 1976).
Neurotropic Activity Studies
Research has been conducted on the neurotropic activity of 4-aminopyridine derivatives, which are structurally similar to this compound. These studies are significant in the field of neuroscience and pharmacology (Zaliznaya et al., 2020).
OLEDs Application in Fluorescent Materials
This compound derivatives have been used in the synthesis of fluorescent materials for organic light-emitting diode (OLED) applications, showcasing its potential in advanced display technologies (Lakshmanan et al., 2015).
Suzuki–Miyaura Cross-Coupling Reaction
The compound is utilized in the Suzuki–Miyaura cross-coupling reaction to create various substituted trimethylpyridines, important in organic synthesis and chemical engineering (Błachut et al., 2016).
Anticancer Agent Research
A gold(III) complex containing this compound has been investigated for its anticancer properties, signifying its potential in medicinal chemistry and cancer therapy (Fazaeli et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3,4,5-trimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-9-5-7(2)8(6)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMUWBCBVPWJPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174584 | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20579-43-5 | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20579-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020579435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I63U704A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 3,4,5-Trimethylpyridine be synthesized?
A: While not directly addressing this compound, the research paper "Mechanism of heterocyclic ring expansions. Part V. Base-catalysed rearrangement of 2-dichloromethyl-2,5-dimethyl-2H-pyrrole and related compounds" [] describes a novel synthesis method for substituted pyridines. This method involves a base-catalyzed rearrangement of dichloromethyl-2H-pyrroles. For example, reacting 2-dichloromethyl-2,3,4,5-tetramethyl-2H-pyrrole with sodium ethoxide yields both 2-ethoxymethyl-3,4,5-trimethylpyridine and 4-ethoxymethyl-2,3,5-trimethylpyridine []. This reaction pathway suggests a potential route for synthesizing this compound through modifications of the starting pyrrole derivative.
Q2: Are there any studies on the spectroscopic properties of trimethylpyridine derivatives?
A: Yes, although the provided research does not delve into the specifics of this compound's spectroscopic properties, the paper "Vibrational and electronic circular dichroism studies on the axially chiral pyridine-N-oxide: trans-2,6-di-ortho-tolyl-3,4,5-trimethylpyridine-N-oxide" [] investigates a closely related compound. This study focuses on the vibrational and electronic circular dichroism (VCD and ECD) characteristics of a specific trimethylpyridine-N-oxide derivative. While not directly analyzing this compound, this research highlights the application of spectroscopic techniques to understand the structural and electronic properties of similar pyridine derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



